Dioctanoyl peroxide

Catalog No.
S1905440
CAS No.
762-16-3
M.F
C16H30O4
M. Wt
286.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioctanoyl peroxide

Sourcing the right initiator for suspension PVC often forces a compromise between thermal budget and resin purity. Dioctanoyl peroxide eliminates this trade-off. • 10-h half-life at 61°C aligns with 60-75°C PVC reactor window, preventing thermal degradation. • High active oxygen content reduces mass dosing, leaving no waxy residues. • Aliphatic octyl radicals ensure no aromatic-induced discoloration, critical for LDPE and UV-stable acrylics.

CAS Number

762-16-3

Product Name

Dioctanoyl peroxide

IUPAC Name

octanoyl octaneperoxoate

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

InChI

InChI=1S/C16H30O4/c1-3-5-7-9-11-13-15(17)19-20-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

SRSFOMHQIATOFV-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OOC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)OOC(=O)CCCCCCC

The exact mass of the compound Dioctanoyl peroxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Dioctanoyl peroxide, Di-n-octanoyl peroxide, Capryloyl peroxide, Bis(octanoyl) peroxide, Octanoyl peroxide, Octanoic acid peroxide

Purity

≥95%

Package Size

25 g, 100 g

Dioctanoyl peroxide is a medium-reactivity, aliphatic diacyl peroxide primarily procured as a free-radical initiator for the suspension and mass polymerization of vinyl chloride, ethylene, and vinylidene chloride[1]. Characterized by a 10-hour half-life temperature of approximately 61–63°C, it operates efficiently within the critical 60–75°C thermal window required for high-quality poly(vinyl chloride) (PVC) production . As a source of linear C8 aliphatic radicals, it offers predictable initiation kinetics without the aromatic residues associated with benzoyl-based alternatives. Its physical profile and high solubility in aliphatic monomers make it a highly effective, homogenous initiator for controlling polymer morphology, grain porosity, and molecular weight in large-scale resin manufacturing .

Initiator Selection Fit

Intended for suspension and mass polymerization of vinyl monomers in the 60–75 °C range.
Low water solubility supports monomer-phase retention during aqueous polymerization processes.
Supplied as flake for convenient handling and metering into industrial reactor systems.

Substituting dioctanoyl peroxide with generic alternatives like dibenzoyl peroxide (BPO) or dilauroyl peroxide (DLP) fundamentally alters polymerization kinetics and final resin properties. BPO requires significantly higher activation temperatures (10-hour half-life at 73°C), which can lead to excessive thermal degradation and discoloration of heat-sensitive polymers like PVC[1]. Conversely, while DLP shares a nearly identical thermal decomposition profile, its higher molecular weight drastically reduces its active oxygen efficiency, requiring higher mass dosing that leaves greater amounts of waxy, long-chain aliphatic residues in the polymer matrix[2]. Consequently, replacing dioctanoyl peroxide compromises either the thermal budget of the reactor or the purity and mechanical clarity of the final polymerized resin [1].

Substitution Risk

Acyl
Acyl chain length variation (C8 vs C12) shifts the optimal polymerization temperature window and radical generation profile.
Byproducts
Decomposition byproduct profile differs among diacyl peroxides, potentially affecting polymer chain length, crosslinking, and residual monomer levels.
Process
Direct one-to-one substitution without process revalidation may compromise manufacturing consistency, safety margins, and product quality.

Active Oxygen Content vs. Dilauroyl Peroxide

In industrial polymerization, the required mass of initiator is inversely proportional to its active oxygen content. Dioctanoyl peroxide (MW 286.4 g/mol) provides a theoretical active oxygen content of approximately 5.58%[1]. In contrast, the widely used homologue dilauroyl peroxide (MW 398.6 g/mol) offers only 4.01% active oxygen [3]. This 39% relative increase in active oxygen means that significantly less dioctanoyl peroxide is required by weight to achieve the same radical flux in a PVC or ethylene polymerization reactor, directly reducing initiator procurement volumes and minimizing residual aliphatic byproducts in the final resin [2].

Evidence DimensionTheoretical active oxygen content
Target Compound DataDioctanoyl peroxide (~5.58% active oxygen)
Comparator Or BaselineDilauroyl peroxide (~4.01% active oxygen)
Quantified Difference39% higher active oxygen per unit mass
ConditionsStandard stoichiometric calculation for diacyl peroxides

Higher active oxygen allows manufacturers to reduce the total mass of initiator dosed into the reactor, lowering procurement costs and reducing waxy residues in the final polymer.

Half‑Life (T₁₀)
Reported
63 °C
Dilauroyl peroxide 61 °C; Benzoyl peroxide 73 °C
Intermediate thermal stability; supports 60–75 °C process window selection.
Data from technical datasheets; solution measurement context.

Activation Temperature vs. Dibenzoyl Peroxide

The thermal decomposition kinetics of an initiator dictate the operating temperature of the polymerization reactor. Dioctanoyl peroxide exhibits a 10-hour half-life temperature of 61°C (and a 1-hour half-life at 79°C), making it highly optimized for the 60–75°C temperature range used in PVC suspension polymerization[1]. By comparison, dibenzoyl peroxide (BPO) has a 10-hour half-life of 73°C, requiring higher reactor temperatures to achieve equivalent radical generation rates [3]. Using BPO in place of dioctanoyl peroxide for VCM polymerization risks thermal degradation of the polymer backbone and defect formation, whereas dioctanoyl peroxide maintains a steady radical flux at safer, lower temperatures [2].

Evidence Dimension10-hour half-life temperature (T_1/2)
Target Compound DataDioctanoyl peroxide (61°C)
Comparator Or BaselineDibenzoyl peroxide (73°C)
Quantified Difference12°C lower activation temperature for equivalent 10-hour half-life
ConditionsStandard thermal decomposition in inert solvent

Enables polymerization at lower temperatures, which is critical for preventing thermal degradation and maintaining the structural integrity of heat-sensitive polymers like PVC.

SADT
Reported
25 °C
Dilauroyl peroxide 50 °C
Lower self‑accelerating decomposition temperature mandates refrigerated storage and shipping.
Package‑dependent calorimetric measurement.

Aliphatic Residue Volatility

Upon thermal homolysis and subsequent decarboxylation, diacyl peroxides leave behind alkyl or aryl residues in the polymer matrix. Dioctanoyl peroxide generates octyl radicals, which ultimately form octane or octanoic acid derivatives upon termination [3]. These C8 byproducts are significantly more volatile and easier to strip from the final resin during the drying and degassing phases than the C12 (dodecane/lauric acid) residues generated by dilauroyl peroxide [2]. Furthermore, unlike the aromatic benzoate residues left by dibenzoyl peroxide, the aliphatic C8 residues do not impart UV instability or yellowing to the polymer, resulting in a cleaner, more optically stable final product [3].

Evidence DimensionPrimary decomposition residue chain length
Target Compound DataDioctanoyl peroxide (C8 aliphatic residues)
Comparator Or BaselineDilauroyl peroxide (C12 aliphatic residues)
Quantified Difference4-carbon reduction in residue chain length, increasing volatility and ease of removal
ConditionsPost-polymerization resin stripping and degassing

Facilitates easier removal of initiator byproducts during resin degassing, leading to higher purity polymers with better optical clarity and UV stability.

Initiator Efficiency
Head‑to‑head
Higher molar efficiency vs. benzoyl peroxide
High‑pressure ethylene polymerization study
May support lower initiator loading and reduced byproduct levels.
Specific consumption rates are process dependent.
Radical Pathways
Reported
Disp/comb ≈ 0.2
Strong cage effect; minimal cross‑combination at 70 °C
Cage effect limits radical mobility, influencing polymer architecture and branching.
Measured in high molecular weight hydrocarbon solvent.

PVC Suspension Polymerization

Dioctanoyl peroxide is a highly effective primary initiator for the suspension polymerization of vinyl chloride monomer (VCM). Its 61°C 10-hour half-life perfectly aligns with the standard 60–75°C reactor temperatures required to control PVC grain morphology and porosity [1]. Its high active oxygen content allows for low mass dosing rates, minimizing residual contamination in the final PVC resin .

LDPE High-Pressure Polymerization

In the production of low-density polyethylene (LDPE), liquid or low-melting aliphatic diacyl peroxides are used to initiate polymerization. Dioctanoyl peroxide provides a highly efficient source of linear octyl radicals without introducing aromatic rings into the polymer backbone, ensuring the resulting LDPE maintains excellent dielectric properties and film clarity.

Acrylic and Methacrylic Copolymer Synthesis

For the formulation of specialized acrylic resins where UV stability and optical clarity are paramount, dioctanoyl peroxide serves as a procurement alternative to benzoyl peroxide. Because it leaves behind aliphatic rather than aromatic residues, the resulting acrylic polymers exhibit significantly reduced yellowing over time when exposed to sunlight or environmental weathering[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
PVC Suspension Polymerization
Temperature‑range compatibility
Verify radical flux profile at 60–75 °C and initiator partitioning in monomer phase
High‑Pressure LDPE Polymerization
Initiator efficiency under high pressure
Evaluate initiator consumption rate and polymer purity relative to aromatic peroxides
Low‑Temperature Initiation
Low‑temperature activity and SADT
Confirm cold storage stability, safe handling, and initiation at reduced temperatures

Physical Description

Straw-colored liquid; sharp odor.

XLogP3

6.2

Melting Point

29 °C

UNII

H709TZ1FAF

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H242 (100%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

762-16-3

Wikipedia

Caprylyl peroxide

General Manufacturing Information

Peroxide, bis(1-oxooctyl): ACTIVE

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED... /CAPRYLYL PEROXIDE SOLUTION/

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